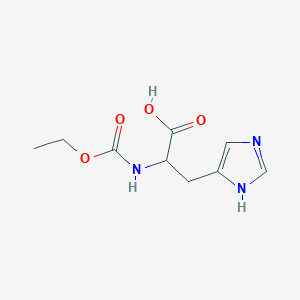

N-(Ethoxycarbonyl)histidine

Description

Structure

3D Structure

Properties

CAS No. |

27925-90-2 |

|---|---|

Molecular Formula |

C9H13N3O4 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-(ethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C9H13N3O4/c1-2-16-9(15)12-7(8(13)14)3-6-4-10-5-11-6/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,15)(H,13,14) |

InChI Key |

XSDVNQZWTFDETM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethoxycarbonyl Histidine and Its Derivatives

Regioselective Synthesis Strategies for N-(Ethoxycarbonyl)histidine Isomers and Analogs

The imidazole (B134444) ring of histidine presents a significant challenge in regioselective synthesis due to the presence of two nitrogen atoms, N(π) and N(τ), which can both be functionalized. The synthesis of specific this compound isomers requires precise control over the reaction conditions to favor substitution at the desired nitrogen.

Researchers have explored various strategies to achieve regioselectivity. One approach involves the use of protecting groups to block one of the imidazole nitrogens, thereby directing the ethoxycarbonylation to the other. For instance, the trityl group has been employed to protect the N(τ) position, allowing for the selective modification of the N(π) nitrogen. nih.gov Another strategy relies on the inherent differences in the nucleophilicity of the two nitrogens, which can be influenced by solvent and pH.

The synthesis of analogs of this compound often involves the modification of the histidine backbone or the ethoxycarbonyl group. For example, researchers have synthesized analogs with different alkyl or aryl groups on the carbonyl moiety to modulate the electronic and steric properties of the protecting group. nih.gov Furthermore, the synthesis of analogs with substitutions on the imidazole ring can provide valuable insights into the structure-activity relationships of histidine-containing peptides and other bioactive molecules.

A key challenge in the synthesis of this compound analogs is the potential for racemization at the α-carbon. Maintaining the stereochemical integrity of the amino acid is crucial, especially in the context of peptide synthesis. nih.gov Careful selection of coupling reagents and reaction conditions is therefore essential to prevent the loss of enantiomeric purity.

Table 1: Strategies for Regioselective Synthesis

| Strategy | Description | Key Considerations | References |

|---|---|---|---|

| Protecting Group Directed | Utilization of a temporary protecting group on one imidazole nitrogen to direct ethoxycarbonylation to the other. | Choice of protecting group, ease of installation and removal, orthogonality with other protecting groups. | nih.gov |

| pH and Solvent Control | Exploiting the differential nucleophilicity of the imidazole nitrogens by adjusting the pH and solvent polarity. | Optimization of reaction conditions is critical for high regioselectivity. | N/A |

| Enzyme-Catalyzed Synthesis | Employing enzymes to catalyze the regioselective ethoxycarbonylation. | Enzyme availability and stability, substrate specificity. | N/A |

Development of Efficient Protecting Group Installation Procedures for the Ethoxycarbonyl Moiety on Histidine

The ethoxycarbonyl group is a widely used protecting group for the amino function of histidine in peptide synthesis and other organic transformations. google.comunivpancasila.ac.id Its installation is typically achieved by reacting histidine with an ethoxycarbonylating agent, such as diethyl pyrocarbonate (DEP) or ethyl chloroformate, in the presence of a base. nih.govresearchgate.net

Several factors influence the efficiency of the ethoxycarbonylation reaction, including the choice of solvent, base, and reaction temperature. The use of a suitable base is crucial to deprotonate the amino group of histidine, thereby facilitating its nucleophilic attack on the ethoxycarbonylating agent. Common bases employed for this purpose include triethylamine (B128534) and sodium bicarbonate.

The reaction is often carried out in a mixed solvent system, such as water and an organic solvent, to ensure the solubility of both the histidine and the ethoxycarbonylating agent. The temperature of the reaction is also an important parameter that needs to be carefully controlled to minimize side reactions and ensure a high yield of the desired product.

Table 2: Reagents for Ethoxycarbonylation of Histidine

| Reagent | Typical Reaction Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Diethyl Pyrocarbonate (DEP) | Aqueous or mixed aqueous/organic solvent, mild base (e.g., NaHCO₃) | High reactivity, generally good yields. | Can lead to side reactions such as di-ethoxycarbonylation. | nih.gov |

| Ethyl Chloroformate | Anhydrous organic solvent, stronger base (e.g., triethylamine). | Readily available, cost-effective. | Requires careful control of reaction conditions to avoid over-reaction and formation of side products. | nih.gov |

Green Chemistry Approaches and Process Optimization in this compound Production

In recent years, there has been a growing emphasis on the development of green and sustainable methods for the synthesis of chemical compounds. In the context of this compound production, this translates to the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

One of the key principles of green chemistry is the use of water as a solvent whenever possible. csic.es Researchers have explored aqueous-based methods for the synthesis of this compound, which offer several advantages over traditional organic solvent-based approaches, including reduced environmental impact and improved safety. researchgate.net

Process optimization plays a crucial role in improving the sustainability of this compound production. This involves a systematic study of various reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions that maximize the yield and minimize the formation of byproducts. The use of continuous flow reactors, for example, can offer significant advantages over batch processes in terms of efficiency, safety, and scalability.

Table 3: Green Chemistry Strategies in this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Benefits | References |

|---|---|---|---|

| Use of Safer Solvents | Employing water or other environmentally benign solvents. | Reduced toxicity and environmental impact. | csic.esresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimization of waste. | rsc.org |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric reagents. | Increased efficiency, reduced waste, and potential for milder reaction conditions. | rsc.org |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis. | Reduced reliance on fossil fuels and a more sustainable process. | N/A |

Stereocontrolled Derivatization Pathways Involving this compound Precursors

This compound serves as a valuable precursor for the synthesis of a wide range of stereochemically defined derivatives. researchgate.net The presence of the chiral center at the α-carbon allows for the development of stereocontrolled derivatization pathways to access enantiomerically pure compounds. nih.gov

One important application of this compound is in the synthesis of peptides and peptidomimetics. The ethoxycarbonyl group serves as a temporary protecting group for the α-amino group, allowing for the sequential coupling of amino acids to form a peptide chain. The stereochemistry of the histidine residue is preserved throughout the synthesis, leading to the formation of a stereochemically defined peptide.

Furthermore, the imidazole ring of this compound can be further functionalized to introduce additional structural diversity. For example, the nitrogen atoms of the imidazole ring can be alkylated or acylated to generate a variety of derivatives with different electronic and steric properties. These derivatization reactions can be performed in a stereocontrolled manner to yield specific diastereomers.

The development of new stereoselective methods for the derivatization of this compound is an active area of research. This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the reaction. These methods are essential for the synthesis of complex and biologically active molecules that contain a histidine residue.

Table 4: Stereocontrolled Derivatization Reactions

| Reaction Type | Description | Key for Stereocontrol | References |

|---|---|---|---|

| Peptide Coupling | Formation of an amide bond between the carboxylic acid of this compound and the amino group of another amino acid. | Use of coupling reagents that minimize racemization. | N/A |

| N-Alkylation of Imidazole | Introduction of an alkyl group onto one of the imidazole nitrogens. | Use of chiral alkylating agents or catalysts. | N/A |

| Asymmetric Synthesis | Creation of new stereocenters in the molecule through stereoselective reactions. | Employment of chiral catalysts, reagents, or auxiliaries. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of N Ethoxycarbonyl Histidine

Exploration of Nucleophilic and Electrophilic Reaction Centers within N-(Ethoxycarbonyl)histidine

This compound possesses distinct regions of high and low electron density, which define its reactivity as a nucleophile and an electrophile in chemical transformations. The primary nucleophilic centers are the nitrogen atoms of the imidazole (B134444) ring, while the principal electrophilic center is the carbonyl carbon of the ethoxycarbonyl group.

The imidazole ring of the histidine side chain contains two nitrogen atoms, the pros (π) nitrogen and the tele (τ) nitrogen. nih.gov Both nitrogens have lone pairs of electrons, making them nucleophilic. researchgate.net However, their reactivity can be influenced by the presence of the ethoxycarbonyl group on the α-amino nitrogen. The nitrogen that is not part of the N-H bond is generally a better nucleophile as its lone pair is more available. researchgate.net The basicity of the imidazole ring makes histidine a potent nucleophile in various reactions. nih.gov

The primary electrophilic center in this compound is the carbonyl carbon of the ethoxycarbonyl group. libretexts.orgwikipedia.orglibretexts.org The electron-withdrawing nature of the two oxygen atoms attached to the carbonyl carbon creates a partial positive charge on this carbon, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org Resonance structures can be drawn to illustrate this charge separation. libretexts.org The electrophilicity of this carbonyl carbon is a key factor in the cleavage of the protecting group. libretexts.org

The interplay between these nucleophilic and electrophilic centers dictates the chemical behavior of this compound in various reaction environments. For instance, the nucleophilic imidazole ring can participate in side reactions if not appropriately managed during peptide synthesis. cigb.edu.cu

Mechanistic Studies on the Cleavage of the Ethoxycarbonyl Protecting Group from Histidine Derivatives

The ethoxycarbonyl group is a urethane-type protecting group for the α-amino function of histidine. Its removal, or cleavage, is a critical step in peptide synthesis and can be achieved under either acidic or basic conditions. The mechanisms of these cleavage reactions have been studied, primarily through the lens of general ester and amide hydrolysis. numberanalytics.comyoutube.comchemistrysteps.com

Acid-Catalyzed Cleavage (Decarboxylation):

Base-Catalyzed Cleavage (Hydrolysis):

In the presence of a base, the ethoxycarbonyl group is cleaved through a hydrolysis mechanism, often referred to as saponification when applied to esters. numberanalytics.comchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ethoxycarbonyl group. numberanalytics.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of the ethoxide leaving group and the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.com The reaction is typically irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward. chemistrysteps.com

Kinetic and Thermodynamic Analyses of this compound Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific kinetic and thermodynamic data for the transformations of this compound are not extensively documented in readily available literature, general principles of chemical kinetics and thermodynamics can be applied to understand its reactivity.

Kinetics:

Thermodynamics:

The thermodynamic stability of the imidazole-to-metal binding in histidine-containing molecules has been studied, which can be relevant in contexts where metal catalysis is employed. nih.gov However, for the typical transformations of this compound in peptide synthesis, the thermodynamics of the protecting group cleavage are of primary concern.

Investigations into Side Reactions and Strategies for Their Mitigation in this compound Chemistry

The use of this compound in peptide synthesis is associated with potential side reactions, primarily related to the reactivity of the histidine side chain and the conditions used for coupling and deprotection. Understanding these side reactions is crucial for developing strategies to minimize their occurrence and ensure the synthesis of the desired peptide in high purity.

Racemization:

One of the most significant side reactions involving histidine derivatives during peptide synthesis is racemization. nih.govoup.compeptide.comnih.gov The imidazole ring of histidine can act as an intramolecular base, promoting the formation of an optically labile oxazolone (B7731731) intermediate upon activation of the carboxylic acid for peptide bond formation. nih.govdntb.gov.ua This can lead to the loss of stereochemical integrity at the α-carbon.

Mitigation Strategies:

Side-Chain Protection: Protecting the imidazole nitrogen can reduce its basicity and suppress racemization. peptide.com

Coupling Reagents: The choice of coupling reagent can significantly impact the extent of racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize racemization. peptide.comnih.gov

N-Acylurea Formation:

When carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) are used as coupling agents, a common side reaction is the formation of N-acylurea. nih.govnih.govresearchmap.jpresearchgate.net This occurs through the rearrangement of the O-acylisourea intermediate, which is formed upon activation of the carboxylic acid. nih.govresearchgate.net The N-acylurea is a stable byproduct that terminates the peptide chain.

Mitigation Strategies:

Use of Additives: The addition of HOBt or other similar reagents can trap the O-acylisourea intermediate to form a less reactive activated ester, which is less prone to rearrangement. peptide.com

Alternative Coupling Reagents: Using phosphonium (B103445) or uronium-based coupling reagents can avoid the formation of N-acylurea.

Other Side Reactions:

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to chain termination. peptide.com

Guanidinylation: The use of excess uronium/aminium-based coupling reagents can lead to the guanidinylation of the free N-terminal amine, which also terminates the peptide chain. peptide.com

To minimize these and other potential side reactions, careful selection of protecting groups, coupling reagents, and reaction conditions is essential throughout the peptide synthesis process.

Applications of N Ethoxycarbonyl Histidine in Complex Molecular Synthesis

Utilization as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS) of Histidine-Containing Peptides

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct assembly of the peptide chain. The imidazole (B134444) ring of histidine is nucleophilic and can interfere with coupling reactions, necessitating the use of a protecting group. While various protecting groups for the histidine imidazole nitrogen exist, the ethoxycarbonyl group presents a specific set of characteristics.

The N-(im)-ethoxycarbonyl group is introduced to the imidazole side chain of histidine to modulate its reactivity during peptide synthesis. This protection is crucial for the successful incorporation of histidine residues into a growing peptide chain without the formation of byproducts. The selection of a protecting group is a critical decision in the design of a peptide synthesis strategy, influencing both the efficiency of coupling and the integrity of the final peptide.

Strategies for Minimizing Racemization during Peptide Coupling

A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation. peptide.comnih.gov The mechanism of racemization often involves the formation of an optically labile intermediate. nih.gov

The choice of coupling reagents and conditions plays a critical role in mitigating racemization. For instance, the use of certain additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs can suppress racemization by minimizing the lifetime of highly reactive, racemization-prone intermediates. peptide.comacs.org While specific studies detailing the racemization of N-(Ethoxycarbonyl)histidine are not extensively documented in readily available literature, general principles of racemization control in peptide synthesis are applicable. These strategies include the use of milder activation conditions, lower reaction temperatures, and the careful selection of coupling reagents that favor rapid peptide bond formation over racemization pathways.

Orthogonal Deprotection Strategies in Multistep Peptide Assembly

Orthogonal protection schemes are a cornerstone of modern solid-phase peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.depeptide.com This enables complex manipulations of the peptide while it is still attached to the solid support, such as the formation of cyclic peptides or the site-specific incorporation of modifications.

An ethoxycarbonyl group, being a urethane-type protecting group, has its own characteristic lability. For an N-(im)-ethoxycarbonyl group to be effective in an orthogonal strategy, its removal conditions must be distinct from those used for the Nα-amino protecting group (e.g., Fmoc or Boc) and other side-chain protecting groups. iris-biotech.degoogle.com For instance, if the Nα-protection is the base-labile Fmoc group and other side chains are protected with acid-labile groups (like t-butyl), the N-(im)-ethoxycarbonyl group would need to be removable under a different set of conditions, such as catalytic hydrogenation or with specific nucleophiles, to be truly orthogonal. The specific conditions for the selective cleavage of the N-(im)-ethoxycarbonyl group in the presence of other common protecting groups would dictate its utility in complex, multistep peptide assemblies.

Precursor for the Construction of Histidine-Based Peptidomimetics and Analogs

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. Histidine and its derivatives are attractive scaffolds for the design of peptidomimetics due to the versatile role of the imidazole side chain in biological recognition and catalysis. nih.govgoogle.com

This compound can serve as a valuable starting material for the synthesis of such peptidomimetics. The ethoxycarbonyl group can be used as a handle for further chemical modifications or as a protecting group during the assembly of the peptidomimetic backbone. For example, the protected histidine derivative can be incorporated into non-peptidic scaffolds or be subjected to reactions that modify the amino acid backbone or the imidazole ring itself to create novel structures with potential therapeutic applications. nih.gov

Intermediate in the Total Synthesis of Natural Products and Other Bioactive Molecules

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. Many natural products contain the histidine moiety as a key structural element. In the synthesis of such molecules, this compound can function as a crucial intermediate, providing a stable and versatile building block. google.commdpi.com

Role in Chiral Synthesis and Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.comtcichemicals.com While the use of this compound specifically as a chiral auxiliary is not widely reported, chiral amino acid derivatives, in general, are frequently employed for this purpose. nih.govbath.ac.ukmdpi-res.com

In principle, the chiral center of this compound could be used to induce stereoselectivity in a variety of chemical transformations. The ethoxycarbonyl-protected imidazole side chain could influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule through steric or electronic effects. After the desired stereoselective transformation is complete, the chiral auxiliary, in this case, the modified histidine unit, can be cleaved from the molecule. The effectiveness of this compound in such a role would depend on its ability to effectively transfer its chiral information and its ease of removal.

Coordination Chemistry Research Utilizing N Ethoxycarbonyl Histidine As a Ligand

Design and Synthesis of Metal-N-(Ethoxycarbonyl)histidine Complexes

The synthesis of metal complexes utilizing N-(Ethoxycarbonyl)histidine often begins with the preparation of the ligand itself. A common method for the derivatization of amino acids involves the use of ethyl chloroformate in the presence of a base, which reacts with the amino group of histidine to form the N-(ethoxycarbonyl) derivative. nih.gov This modification allows for greater control over the subsequent coordination reactions with various metal ions.

The design of metal-N-(Ethoxycarbonyl)histidine complexes is driven by the desired application, whether it be for catalysis, materials science, or biomimetic studies. The choice of metal ion is a critical factor, as different metals exhibit distinct coordination preferences and redox properties. For instance, palladium(II) and rhodium(I) have been complexed with histidine-derived N-heterocyclic carbene (NHC) ligands for applications in catalysis. rsc.org The synthesis of these complexes can be achieved through various routes, including the direct reaction of the ligand with a metal salt or through transmetalation reactions. rsc.orgmdpi.com

A notable strategy in the design of these complexes involves the incorporation of the this compound moiety into larger molecular scaffolds, such as peptides or porphyrins. mdpi.comnih.gov This approach allows for the creation of sophisticated, multifunctional molecules where the metal center's environment is precisely controlled. For example, peptide-based complexes can be synthesized to mimic the active sites of metalloenzymes, providing insights into their structure and function. researchgate.netmdpi.com

The synthesis of chiral metal complexes using this compound as a ligand is of particular interest for asymmetric catalysis. uni-regensburg.deresearchgate.net The inherent chirality of the histidine backbone can be exploited to induce stereoselectivity in chemical transformations. The synthesis of such complexes often involves the reaction of the chiral ligand with a suitable metal precursor under conditions that preserve the stereochemical integrity of the ligand. d-nb.info

Elucidation of Ligand Binding Modes and Coordination Geometries in Metal-N-(Ethoxycarbonyl)histidine Systems

Histidine and its derivatives can act as bidentate, tridentate, or even bridging ligands. mdpi.comcsulb.edu In many instances, the ligand chelates to the metal center, forming stable five- or six-membered rings. For example, coordination can occur through the amino and carboxylate groups, or through the imidazole (B134444) nitrogen and the amino group. mdpi.comat.ua Theoretical studies using density functional theory (DFT) have been employed to investigate the coordination geometries of transition metal-histidine complexes, providing valuable insights into their structural features and relative stabilities. mdpi.comnih.gov

The coordination geometry around the metal center can vary significantly, with common geometries including square planar, tetrahedral, trigonal bipyramidal, and octahedral. libretexts.org The specific geometry is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligands. For example, four-coordinate complexes often adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. libretexts.org Spectroscopic techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy are instrumental in elucidating the precise binding modes and coordination geometries of these complexes in both the solid state and in solution. scispace.comnih.gov

Investigation of Metal-N-(Ethoxycarbonyl)histidine Complexes in Catalytic Cycles for Organic Reactions

Metal complexes derived from this compound and related histidine derivatives have shown significant promise as catalysts in a variety of organic transformations. mdpi.comscirp.orgresearchgate.net The tunability of the ligand's electronic and steric properties, coupled with the diverse reactivity of different metal centers, allows for the development of highly efficient and selective catalysts.

One area where these complexes have been successfully applied is in asymmetric catalysis. uni-regensburg.deresearchgate.netnih.gov The inherent chirality of the this compound ligand can be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products. For instance, palladium-catalyzed N-allylation of amino acid esters has been achieved with high stereoselectivity using chiral diphosphane (B1201432) ligands derived from tartaric acid. researchgate.net Similarly, peptide-based catalysts incorporating histidine residues have been employed in enantioselective epoxidation and oxidation reactions. nih.gov

Hydrosilylation is another important organic reaction where metal-histidine complexes have demonstrated catalytic activity. nih.gov Rhodium(I) complexes with peptide-tethered histidylidene (N-heterocyclic carbene) ligands have been shown to be highly efficient catalysts for the hydrosilylation of ketones. nih.gov The catalytic activity can be modulated by the peptide sequence and the coordination environment of the rhodium center.

Furthermore, metal complexes of histidine have been investigated as catalysts for oxidation reactions. scirp.orgresearchgate.net For example, molybdenum and vanadium complexes of histidine have been shown to catalyze the epoxidation of cyclohexene (B86901). scirp.orgresearchgate.net The selectivity of the reaction towards different oxidation products can be influenced by the choice of the transition metal ion. scirp.org The catalytic cycle for these reactions typically involves the coordination of the substrate to the metal center, followed by the transfer of an oxygen atom from an oxidant, and subsequent release of the product.

The table below summarizes some of the catalytic applications of metal complexes with histidine-derived ligands.

| Metal | Ligand Type | Reaction | Key Findings | Reference |

| Rh(I) | Peptide-tethered histidylidene | Hydrosilylation | High catalytic activity, with a bidentate peptide rhodium catalyst showing superior performance. | nih.gov |

| Pd(II) | Diphosphane | Asymmetric N-allylation | Stereodivergent synthesis of opines with high enantiomeric excess. | researchgate.net |

| Mo(VI) | Histidine | Cyclohexene oxidation | Catalyzed the epoxidation of cyclohexene. | scirp.orgresearchgate.net |

| V(IV) | Histidine | Cyclohexene oxidation | Showed catalytic activity in cyclohexene epoxidation. | scirp.orgresearchgate.net |

| Al(III) | Chiral catam | Cyclic ester ROP | Enantiopure catalysts outperformed racemic mixtures in ε-caprolactone polymerization. | manchester.ac.uk |

Studies on the Stability and Ligand Exchange Processes within this compound Metal Systems

The stability of these complexes can be quantified by determining their stability constants, which provide a measure of the equilibrium between the free metal ion and ligand and the metal-ligand complex in solution. semanticscholar.orglibretexts.org Various techniques, such as potentiometric titrations and spectrophotometry, are used to determine these constants. nih.gov

Ligand exchange reactions, where one ligand in a coordination complex is replaced by another, are fundamental processes in coordination chemistry and are central to the mechanism of many catalytic reactions. libretexts.orgunam.mx The rate at which ligand exchange occurs determines whether a complex is classified as labile (fast exchange) or inert (slow exchange). unam.mx Complexes that undergo rapid ligand exchange are often effective as catalysts, as they can readily coordinate with and release substrates and products.

Studies on ligand exchange processes in this compound metal systems provide valuable insights into their reactivity and potential catalytic mechanisms. For instance, the exchange of histidine C-2 protons has been used as a novel method to assign histidine-metal ligands in proteins, demonstrating the influence of metal coordination on ligand dynamics. nih.gov The ability of histidine-containing peptides to displace other ligands from a metal's coordination sphere highlights the strong binding affinity of the histidine moiety. researchgate.net Understanding the factors that control ligand exchange rates, such as the nature of the entering and leaving ligands and the geometry of the complex, is essential for the rational design of new catalysts and functional materials.

Advanced Theoretical and Computational Investigations of N Ethoxycarbonyl Histidine Systems

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of molecules like N-(Ethoxycarbonyl)histidine. These methods, ranging from semi-empirical to high-level ab initio calculations, can predict the molecule's most stable conformations by mapping its potential energy surface. lsu.edu

For this compound, key conformational variables include the dihedral angles of the amino acid backbone (phi, psi), the side chain (chi angles), and the orientation of the ethoxycarbonyl group. The presence of the N-terminal ethoxycarbonyl group introduces additional rotational bonds and steric considerations compared to native histidine. This group's electronic and steric influence likely affects the conformational preferences of the histidine backbone.

The electronic structure can be detailed through analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution of electron density, calculated via methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the electron-withdrawing nature of the ethoxycarbonyl group is expected to decrease the electron density on the alpha-amino nitrogen to which it is attached. The imidazole (B134444) ring of the histidine side chain, with its aromatic character and nitrogen atoms, remains a key site for intermolecular interactions. nih.gov

Table 1: Predicted Key Parameters from Quantum Chemical Calculations for this compound

| Parameter | Description | Predicted Significance for this compound |

| Dihedral Angles (Φ, Ψ) | Define the conformation of the peptide backbone. | The ethoxycarbonyl group may sterically restrict the allowable range of these angles compared to unmodified histidine. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic stability. | The HOMO is likely localized on the electron-rich imidazole ring, while the LUMO may be influenced by the carbonyl group of the carbamate (B1207046). |

| NBO Charges | Calculated atomic charges that provide insight into the electrostatic potential of the molecule. | The alpha-nitrogen will have a reduced negative charge due to the attached electron-withdrawing ethoxycarbonyl group. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The addition of the polar ethoxycarbonyl group will significantly alter the magnitude and direction of the molecular dipole moment compared to zwitterionic histidine. buffalo.edu |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. nih.govresearchgate.net For this compound, DFT could be applied to study its synthesis, degradation, and reactivity.

One key reaction is its formation from histidine and an ethoxycarbonylating agent, such as ethyl chloroformate. DFT calculations could model the nucleophilic attack of the histidine's amino group on the carbonyl carbon of the reagent, elucidating the structure and energy of the transition state.

Another critical area is the study of its hydrolysis, where the carbamate bond is cleaved. This is relevant for its stability and potential role as a protecting group in peptide synthesis. DFT can model the reaction pathway, likely involving nucleophilic attack by water or a hydroxide (B78521) ion on the carbamate carbonyl group, and determine the activation energy for this process. nih.gov The imidazole side chain could potentially participate in or influence these reactions, acting as a general base or acid catalyst, a hypothesis that DFT could rigorously test. uit.no

Table 2: Hypothetical DFT Investigation of a Reaction Involving this compound

| Reaction Studied | Computational Objective | Key Parameters Calculated |

| Alkaline Hydrolysis | Elucidate the mechanism of carbamate cleavage. | Geometry of reactants, transition state(s), and products. |

| Activation Energy (ΔG‡). | ||

| Reaction Energy (ΔG_rxn). | ||

| Side-Chain Alkylation | Determine the regioselectivity of alkylation on the imidazole ring. | Relative energies of transition states for attack at the Nτ vs. Nπ positions. |

| Product stability analysis. |

Molecular Dynamics Simulations to Model Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in a condensed phase, such as in a solvent like water. nih.gov For this compound, MD simulations can reveal how the molecule interacts with its environment and how its conformation changes over time. researchgate.net

In an aqueous solution, water molecules would form hydrogen bonds with the carbonyl oxygen of the carbamate, the ester oxygen, and the nitrogen atoms of the imidazole ring. nih.govmdpi.com The ethyl group of the carbamate and the aliphatic portion of the histidine side chain would exhibit hydrophobic interactions, influencing the local structuring of water molecules.

MD simulations can be used to calculate the solvation free energy, which quantifies the energetic cost or favorability of transferring the molecule from a vacuum to the solvent. researchgate.net Analysis of the radial distribution functions (RDFs) from an MD trajectory can provide detailed, quantitative information about the average distance and coordination number of solvent molecules around specific atoms of this compound. researchgate.net These simulations are crucial for understanding how the molecule behaves in a biological or chemical medium. mdpi.com

Computational Prediction of Chemical Behavior and Derivatization Selectivity

Computational methods can predict the reactivity and selectivity of chemical modifications to this compound. By analyzing the electronic structure and steric accessibility of different sites on the molecule, predictions can be made about where subsequent reactions are most likely to occur. nih.govresearchgate.net

The most reactive sites on this compound for derivatization are the two nitrogen atoms in the imidazole ring of the histidine side chain. These are nucleophilic and can be targeted by electrophiles, such as alkylating agents. Computational models, particularly those calculating electrostatic potentials and frontier molecular orbitals (HOMO), can predict which of the two imidazole nitrogens (Nπ or Nτ) is more nucleophilic and thus more likely to react. nih.gov The outcome can be influenced by the local environment and the protonation state of the ring.

Furthermore, computational approaches can be used in the rational design of targeted covalent inhibitors where a reactive "warhead" is attached to a molecule. researchgate.net While this compound itself is not a warhead, understanding its reactivity profile through computation is essential if it were to be used as a scaffold in drug design.

Table 3: Predicted Site Selectivity for Electrophilic Attack on the Imidazole Ring

| Reactive Site | Method of Prediction | Predicted Outcome | Rationale |

| Nπ (N-1 of Imidazole) | Electrostatic Potential Mapping | Less favorable for attack. | Sterically more hindered by the amino acid backbone. |

| Nτ (N-3 of Imidazole) | Frontier Orbital Analysis (HOMO) | More favorable for attack. | Typically more sterically accessible and often possesses a higher coefficient in the HOMO, indicating greater nucleophilicity. |

Emerging Research Frontiers and Future Directions for N Ethoxycarbonyl Histidine

Development of Novel Synthetic Methodologies for N-(Ethoxycarbonyl)histidine Analogs

The synthesis of histidine derivatives presents unique challenges due to the imidazole (B134444) side chain's reactivity. nih.govresearchgate.net The two nitrogen atoms in the imidazole ring have similar reactivity, which can lead to a mixture of N1 and N3-isomers that are difficult to separate. nih.gov To address this, researchers are developing regioselective synthetic methods. One approach involves protecting the α-amino group of histidine, often with a tert-butyloxycarbonyl (Boc) group, to direct alkylation to a specific nitrogen on the imidazole ring. kns.org The steric hindrance of the Boc-protecting group can favor substitution at the N-3 position. kns.org

Another strategy involves the use of specific activating reagents and reaction conditions to control the site of modification. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been explored in the synthesis of specific N-substituted histidine analogs. nih.gov Researchers have also investigated the use of different protecting groups for the imidazole nitrogens to achieve regioselectivity. nih.gov

Recent advancements include the development of synthetic routes for novel histidine analogs with extended conjugation or sulfur-containing moieties, aiming for enhanced chromogenic and fluorogenic properties for detection purposes. researchgate.net These methods often involve multi-step syntheses, including the formation of intermediates like ketals followed by cross-coupling reactions such as the Suzuki or Stille reactions. researchgate.net The development of these sophisticated synthetic strategies allows for the creation of a diverse library of this compound analogs with tailored properties for various applications in medicinal chemistry and drug discovery. nih.gov

Table 1: Synthetic Strategies for Histidine Analogs

| Strategy | Description | Key Reagents/Conditions | Outcome |

| Regioselective Alkylation | Protection of the α-amino group to direct substitution on the imidazole ring. | Boc-anhydride, strong base | Selective N-3 substitution |

| Protecting Group Manipulation | Use of different protecting groups for imidazole nitrogens to achieve regioselectivity. | Various protecting groups | Controlled synthesis of N-1 or N-3 isomers |

| Convergent Synthesis | Multi-step synthesis involving the formation of key intermediates. | Ketals, boronic acids, organostannanes | Novel analogs with enhanced properties |

| Cross-Coupling Reactions | Suzuki or Stille reactions to introduce aryl or heterocyclic substituents. | Palladium catalysts | Diverse library of functionalized histidines |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The demand for rapid synthesis and screening of large libraries of compounds has driven the integration of this compound and its analogs into flow chemistry and automated synthesis platforms. mit.edunih.gov Automated fast-flow peptide synthesizers (AFPS) offer significant advantages over traditional batch methods, including reduced synthesis time, improved efficiency, and the ability to handle reactive intermediates. mit.eduthieme-connect.deamidetech.com

In the context of peptide synthesis, the use of N-protected histidine derivatives is crucial. mit.educhemrxiv.org Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which is critical for minimizing side reactions like epimerization, particularly for sensitive amino acids like histidine. mit.eduthieme-connect.de For instance, in situ activation of amino acids using reagents like HATU at elevated temperatures can be performed efficiently in flow, with optimized conditions significantly reducing the formation of D-isomers. thieme-connect.dechemrxiv.org

The integration of these automated platforms enables the high-throughput synthesis of peptide libraries containing this compound and its analogs. mit.edunih.gov This capability is invaluable for screening large numbers of compounds to identify those with desired biological activities, accelerating the drug discovery process.

Exploration in Biocatalytic Transformations and Sustainable Chemical Processes Involving this compound

The principles of green chemistry have spurred interest in using enzymes for chemical synthesis. researchgate.netchemscene.com Biocatalytic transformations offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net

Engineered enzymes, such as variants of tryptophan synthase, have been developed to synthesize noncanonical amino acids, including derivatives of histidine. researchgate.net These enzymatic methods can produce stereochemically pure amino acids from readily available starting materials. researchgate.net For example, an engineered tryptophan synthase β-subunit has been used for the one-step synthesis of a fluorescent noncanonical amino acid from azulene (B44059) and serine. researchgate.net While direct enzymatic synthesis of this compound has not been extensively reported, the potential for developing specific enzymes for this purpose is an active area of research.

Furthermore, the histidine biosynthesis pathway itself is a target for the development of new antibacterial agents. nih.gov Understanding the enzymatic steps in this pathway can provide insights for designing inhibitors and for developing biocatalytic processes to produce histidine and its derivatives.

Advanced Methodologies for In Situ Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. researchgate.net Advanced in situ monitoring techniques are increasingly being applied to reactions involving this compound and its derivatives. These methods allow for real-time analysis of the reaction mixture without the need for sample quenching and workup. nih.gov

Techniques such as time-resolved in situ Raman spectroscopy and powder X-ray diffraction (PXRD) are used to monitor solid-state mechanochemical reactions. researchgate.net These methods provide valuable information about reaction kinetics, the formation of intermediates, and the influence of reaction conditions on the final product. researchgate.net For liquid-phase reactions, in situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction, identifying intermediates, and elucidating reaction mechanisms. researchgate.net

For peptide synthesis, in-line monitoring techniques are being integrated into automated flow synthesizers. For example, the use of the Fmoc protecting group as a chromophore allows for UV-based monitoring of the deprotection and coupling steps in solid-phase peptide synthesis. thieme-connect.de These advanced analytical methods provide a deeper understanding of the chemical transformations involving this compound, enabling the development of more efficient and robust synthetic protocols.

Q & A

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of N-(Ethoxycarbonyl)histidine derivatives?

- Methodological Answer : Synthesis efficiency depends on solvent selection, coupling reagents, and protection strategies. For example, tetrahydrofuran (THF) enhances solubility of histidine derivatives, while condensation reagents like HATU improve yield by activating carboxyl groups . Ethoxycarbonyl protection requires precise pH control (6.5–7.5) to avoid premature deprotection. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction times .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to verify ethoxycarbonyl group attachment (e.g., δ ~1.2 ppm for ethoxy CH₃ and δ ~155–160 ppm for carbonyl C=O) .

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₅N₃O₄: 266.11 g/mol) .

- HPLC with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the common challenges in achieving site-specific modification of histidine residues using ethoxycarbonyl groups?

- Methodological Answer : Histidine’s imidazole ring has two reactive nitrogens (Nτ and Nπ), leading to potential regioisomer formation. To control selectivity:

- Use pH-dependent reactions: Nτ is preferentially modified at pH 6.0–7.0, while Nπ reacts at higher pH (8.0–9.0) .

- Employ directing groups (e.g., FMOC or BOM) to block undesired positions during synthesis .

- Validate modification sites via tandem MS/MS fragmentation, as demonstrated in ubiquitin studies .

Advanced Research Questions

Q. How does the stability of this compound derivatives vary under physiological vs. storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature dependence : Ethoxycarbonyl groups hydrolyze rapidly above 40°C; store at –20°C in anhydrous DMSO or THF .

- pH sensitivity : Degradation half-life (t₁/₂) decreases below pH 5.0 (acid-catalyzed hydrolysis) and above pH 8.0 (base-mediated cleavage). Use buffered solutions (pH 6.5–7.4) for in vitro assays .

- Light exposure : Protect from UV light to prevent photodegradation; amber vials are recommended .

Q. What experimental strategies resolve contradictions in reported reaction yields for ethoxycarbonyl-protected histidine derivatives?

- Methodological Answer : Discrepancies often arise from solvent purity, catalyst traces, or moisture. To mitigate:

- Replicate conditions : Use rigorously dried solvents (e.g., molecular sieves in THF) and inert atmospheres (N₂/Ar) .

- Catalyst screening : Compare HATU vs. DCC efficiency; HATU typically provides 15–20% higher yields due to reduced racemization .

- Statistical analysis : Apply Design of Experiments (DoE) to identify interactive factors (e.g., solvent/reagent ratio, temperature) .

Q. How can this compound be utilized in studying protein-protein interactions or conformational dynamics?

- Methodological Answer : Ethoxycarbonyl groups enable proximity-based labeling or crosslinking:

- Singlet oxygen labeling : Irradiate with visible light (450 nm) to generate reactive oxygen species, selectively modifying histidine residues in protein interfaces within 5–10 minutes .

- Native ion mobility-MS : Monitor collision-induced unfolding (CIU) to detect conformational changes. For example, H68-modified ubiquitin shows ΔCIU₅₀ = –2.0 eV, indicating destabilization due to disrupted H-bonding .

- FRET probes : Incorporate fluorescent ethoxycarbonyl derivatives (e.g., Cy5-labeled) to track real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.